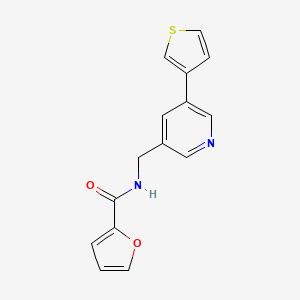

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure and properties, which make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide analogues have shown significant antiprotozoal activity. A related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrated strong DNA affinities and in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with outstanding in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Cytotoxicity Against Cancer Cells

Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, closely related to the chemical structure of this compound, have been synthesized and tested for their antiproliferative activity. The derivatives showed significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cell lines, highlighting their potential as cancer therapeutics (Hung et al., 2014).

Amplification of Phleomycin Effect

Compounds structurally similar to this compound were investigated for their ability to amplify the effect of phleomycin, an antibiotic used in cancer therapy. These compounds showed promise in enhancing phleomycin's activity against Escherichia coli, suggesting potential applications in antibiotic resistance or cancer treatment enhancement (Brown & Cowden, 1982).

Antimicrobial Activity

This compound and its analogues have demonstrated significant antibacterial and antimycobacterial activities in vitro. These compounds have shown efficacy against both Gram-negative and Gram-positive bacteria, including Escherichia coli, S. typhi, S. aureus, and B. subtilis, as well as against Mycobacterium tuberculosis and M. avium, suggesting their potential as novel antimicrobial agents (Chambhare et al., 2003).

Mecanismo De Acción

Target of Action

Similar compounds with indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the interaction of the compound with its targets.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . For instance, the selective CYP11B2 inhibitor LCI699 has been studied in human clinical trials, providing some insights into the pharmacokinetics of related compounds .

Result of Action

Similar compounds have shown significant activity on various kinases , suggesting that this compound might have similar effects.

Propiedades

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(14-2-1-4-19-14)17-8-11-6-13(9-16-7-11)12-3-5-20-10-12/h1-7,9-10H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQLXXHQULGAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)

![2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2451845.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2451848.png)

![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)

![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451867.png)